molecular formula C11H11Cl2NO B7859114 5-(3,4-Dichloro-phenoxy)pentanenitrile

5-(3,4-Dichloro-phenoxy)pentanenitrile

Cat. No.: B7859114
M. Wt: 244.11 g/mol
InChI Key: HMNNLOOOPIMWAI-UHFFFAOYSA-N
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Description

5-(3,4-Dichloro-phenoxy)pentanenitrile is an organic compound with the molecular formula C11H11Cl2NO It is characterized by the presence of a dichlorophenoxy group attached to a pentanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichloro-phenoxy)pentanenitrile typically involves the reaction of 3,4-dichlorophenol with 5-bromopentanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichloro-phenoxy)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-(3,4-Dichloro-phenoxy)pentanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichloro-phenoxy)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can bind to active sites, altering the function of the target molecule. The nitrile group may also participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dichloro-phenoxy)butanenitrile
  • 6-(3,4-Dichloro-phenoxy)hexanenitrile
  • 3-(3,4-Dichloro-phenoxy)propanenitrile

Uniqueness

5-(3,4-Dichloro-phenoxy)pentanenitrile is unique due to its specific chain length and the positioning of the dichlorophenoxy group. This structural configuration can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different chain lengths or substitution patterns.

Properties

IUPAC Name

5-(3,4-dichlorophenoxy)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c12-10-5-4-9(8-11(10)13)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNNLOOOPIMWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCCC#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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